molecular formula C9H16N2O2 B587446 tert-Butyl cyclobutylidenecarbazate CAS No. 158001-20-8

tert-Butyl cyclobutylidenecarbazate

Cat. No.: B587446
CAS No.: 158001-20-8
M. Wt: 184.239
InChI Key: ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutylidenecarbazate: is an organic compound with the molecular formula C9H16N2O2. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl cyclobutylidenecarbazate typically involves the reaction of hydrazine hydrate with tert-butyl carbazate in the presence of a suitable solvent such as isopropyl alcohol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves the following steps:

  • Hydrazine hydrate and isopropyl alcohol are added to a reactor.
  • The mixture is agitated and cooled.
  • tert-Butyl carbazate is added slowly to the reactor.
  • The reaction mixture is stirred at room temperature.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cyclobutylidenecarbazate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl cyclobutylidenecarbazate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutylidenecarbazate involves its reactivity as a carbazate. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    tert-Butyl carbazate: A similar compound with a different substituent group.

    Cyclobutylidenecarbazate: A compound with a similar core structure but different functional groups.

    tert-Butyl hydrazinecarboxylate: Another related compound with similar reactivity.

Uniqueness: tert-Butyl cyclobutylidenecarbazate is unique due to its combination of the tert-butyl and cyclobutylidene groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-(cyclobutylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The reaction mixture of cyclobutanone (15 g, 214 mmol) and hydrazinecarboxylic acid tert-butyl ester (28.3 g, 214 mmol) in hexane (225 mL) was heated to reflux for 2 hours. After cooling down, a precipitate formed and the solid was filtered under vacuum. Isopropanol (10 mL) and hexane (100 mL) were added to the solid and the mixture was put on the rotary evaporator under vacuum until a slurry was generated. After filtration, the solid was washed with hexane twice and dried in vacuo to afford N′-cyclobutylidene-hydrazinecarboxylic acid tert-butyl ester (32 g, 81%) as white solid which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction mixture of cyclobutanone (7.01 g, 100 mmol) and tert-butyl hydrazinecarboxylate (13.22 g, 100 mmol) in hexane (100 mL) was heated under reflux for 2 hours. After cooling down, a precipitate was formed and collected. It was then triturated with isopropanol (5 mL) and hexane (50 mL) to give a white solid as final product tert-butyl 2-cyclobutylidenehydrazinecarboxylate (13.5 g, 73.3 mmol, 73.3% yield). 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 1.50 (s, 9H) 1.96-2.08 (m, 2H) 2.75-2.84 (m, 2H) 2.93-3.05 (m, 2H). MS m/z 207 (M+Na+), Retention time: 1.420 min. (acid).
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of cyclobutanone (16.96 ml, 227 mmol) and tert-butyl hydrazinecarboxylate (30 g, 227 mmol) in isohexane (378 mL), under nitrogen was stirred at reflux for 1 hour. The reaction mixture was cooled to room temperature and stirred for 1 hour. The resulting suspension was filtered, rinsing the solid with iso-hexane (×2). The solid was dried under vacuum at 30° C. to afford the title compound;
Quantity
16.96 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
378 mL
Type
solvent
Reaction Step One

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